molecular formula C12H24BNO2 B13531777 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-amine

1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-amine

Cat. No.: B13531777
M. Wt: 225.14 g/mol
InChI Key: RJMLYOXMTNYBQH-UHFFFAOYSA-N
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Description

1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-amine is an organic compound that features a cyclohexane ring bonded to an amine group and a boron-containing dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Catalyst: Palladium or copper-based catalysts

    Temperature: Room temperature to moderate heating (25-60°C)

    Reaction Time: Several hours to overnight

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-amine undergoes various types of reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form cyclohexylamine derivatives.

    Substitution: The boron moiety can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Palladium catalysts (Pd(PPh₃)₄) and aryl halides in the presence of a base like potassium carbonate (K₂CO₃).

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Cyclohexylamine derivatives.

    Substitution: Aryl-cyclohexylamine derivatives.

Scientific Research Applications

1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.

    Medicine: Investigated for its role in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-amine involves its ability to participate in various chemical reactions due to the presence of the boron moiety. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The amine group can act as a nucleophile, participating in substitution and addition reactions.

Comparison with Similar Compounds

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness: 1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-amine is unique due to the presence of both a cyclohexane ring and a boron-containing dioxaborolane moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C12H24BNO2

Molecular Weight

225.14 g/mol

IUPAC Name

1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-amine

InChI

InChI=1S/C12H24BNO2/c1-10(2)11(3,4)16-13(15-10)12(14)8-6-5-7-9-12/h5-9,14H2,1-4H3

InChI Key

RJMLYOXMTNYBQH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CCCCC2)N

Origin of Product

United States

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